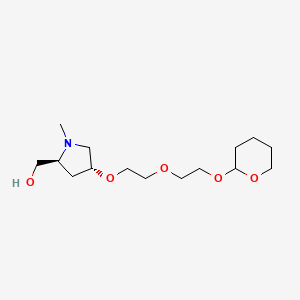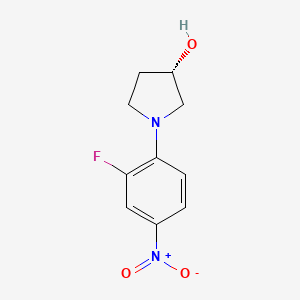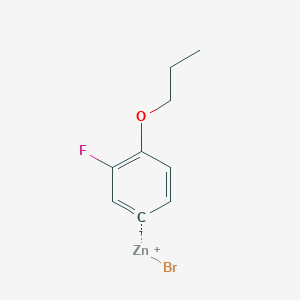
3-Fluoro-4-n-propyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-4-n-propyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran, a common solvent in organic chemistry. The presence of the zinc atom makes it a valuable reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 3-fluoro-4-n-propyloxyphenylzinc bromide typically involves the reaction of 3-fluoro-4-n-propyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-n-propyloxybromobenzene+Zn→3-Fluoro-4-n-propyloxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity starting materials and solvents is also crucial to minimize impurities in the final product.
化学反应分析
Types of Reactions
3-Fluoro-4-n-propyloxyphenylzinc bromide primarily undergoes nucleophilic addition reactions, where the zinc atom acts as a nucleophile. It can participate in various types of reactions, including:
Substitution Reactions: The compound can react with electrophiles to replace the zinc atom with another substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include halides, alkyl halides, and other electrophiles. The reactions are typically carried out in the presence of a catalyst, such as palladium or nickel, and under an inert atmosphere to prevent oxidation. The solvent tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used
科学研究应用
3-Fluoro-4-n-propyloxyphenylzinc bromide has several applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: The compound is used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the development of new therapeutic agents, including anticancer and antiviral drugs.
Biological Research: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
作用机制
The mechanism of action of 3-fluoro-4-n-propyloxyphenylzinc bromide involves the nucleophilic attack of the zinc atom on an electrophilic center. This leads to the formation of a new carbon-carbon bond, which is a key step in many organic synthesis reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
3-Fluorophenylzinc bromide: Another organozinc compound with similar reactivity but lacking the n-propyloxy group.
4-Methoxyphenylzinc bromide: Similar structure but with a methoxy group instead of a fluoro group.
3,4-Dimethylphenylzinc bromide: Contains two methyl groups instead of a fluoro and n-propyloxy group.
Uniqueness
3-Fluoro-4-n-propyloxyphenylzinc bromide is unique due to the presence of both a fluoro and n-propyloxy group on the aromatic ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C9H10BrFOZn |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-2-propoxybenzene-5-ide |
InChI |
InChI=1S/C9H10FO.BrH.Zn/c1-2-7-11-9-6-4-3-5-8(9)10;;/h4-6H,2,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GYBIHGLSGNKQIG-UHFFFAOYSA-M |
规范 SMILES |
CCCOC1=C(C=[C-]C=C1)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


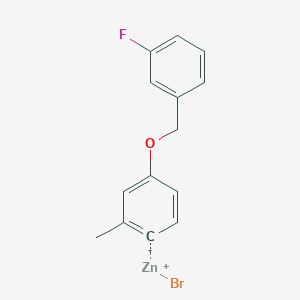
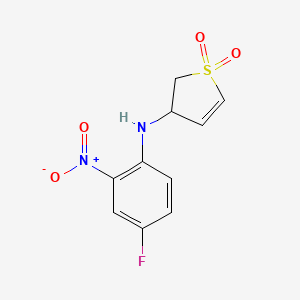
![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
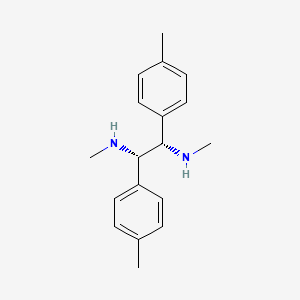
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
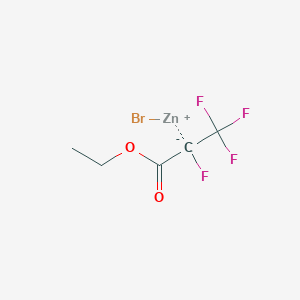
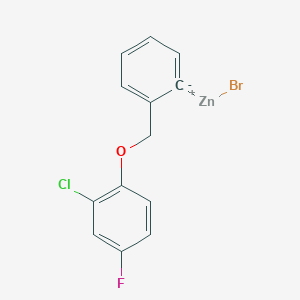
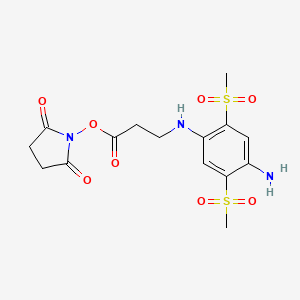

![2-[2-[(3R,4R,5S,7S,14R,16S)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14895950.png)
